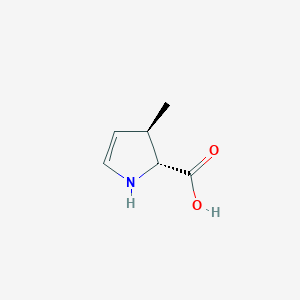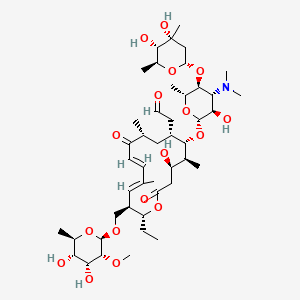
Macrocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrocin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups. It has a role as a bacterial metabolite. It is an aldehyde, a disaccharide derivative, an enone, a macrolide antibiotic, a monosaccharide derivative and a leucomycin. It derives from a tylactone. It is a conjugate base of a this compound(1+).
Aplicaciones Científicas De Investigación
Asthma Treatment
Macrocin, a type of macrolide such as clarithromycin and azithromycin, has been investigated for its potential use in treating asthma. Asthma, a chronic inflammatory disorder, leads to episodes of wheezing, breathlessness, chest tightness, and coughing. The immunomodulatory and potential antiviral properties of macrolides suggest their suitability for treating severe neutrophilic asthma and asthma exacerbations. However, current evidence from clinical trials presents mixed results, indicating the need for further research to identify specific asthma phenotypes responsive to macrolides (Wong et al., 2014).
Antibiotic Resistance Mechanisms
The increasing use of macrolides, including this compound, in both human and veterinary medicine has led to the emergence of antibiotic resistance, particularly in Enterobacteriaceae. Understanding the mechanisms of macrolide resistance is crucial for maintaining their efficacy in treating infections caused by these bacteria (Gomes et al., 2016).
Noncystic Fibrosis Bronchiectasis
Studies have explored the use of macrolides as immunomodulators in patients with noncystic fibrosis bronchiectasis. Macrolides have shown benefits such as reducing sputum volume, pulmonary exacerbation frequency, and antimicrobial treatment use, along with improving pulmonary function. Their anti-inflammatory and immunomodulatory effects make them a potential treatment option, but further studies are necessary to establish the ideal dose and duration of treatment (Figueiredo & Ibiapina, 2011).
Environmental Applications
Research has shown that some macrolides, like imbricin, exhibit environmentally friendly properties with antifungal, insecticidal, and phytoregulatory activities. These characteristics suggest their potential application in plant protection, offering alternatives for managing diseases and harmful arthropods and enhancing agricultural crop yield (Boikova et al., 2018).
Immunomodulatory Effects
Macrolides, including this compound, have been recognized for their immunomodulatory effects in treating chronic pulmonary inflammatory syndromes. These effects have been associated with decreased hospital stays and mortality in patients with community-acquired pneumonia (CAP) when used alone or with other antibiotics. The immunomodulatory properties of macrolides extend beyond antibacterial effects, demonstrating a broader therapeutic potential (Amsden, 2005).
Propiedades
Número CAS |
11049-15-3 |
|---|---|
Fórmula molecular |
C45H75NO17 |
Peso molecular |
902.1 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1 |
Clave InChI |
UFUYRGNJTFAODM-MIUQDMJTSA-N |
SMILES isomérico |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)OC |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
Sinónimos |
macrocin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)
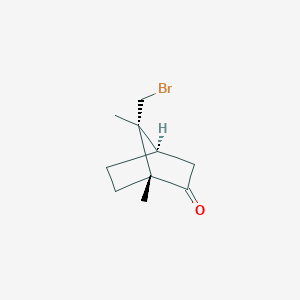
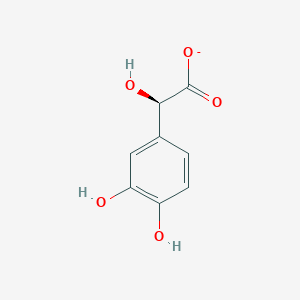
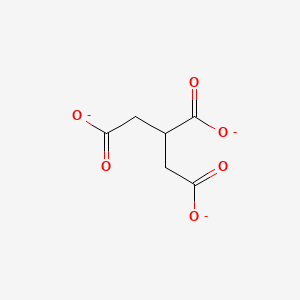
azanide](/img/structure/B1239882.png)
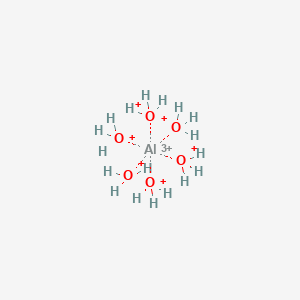
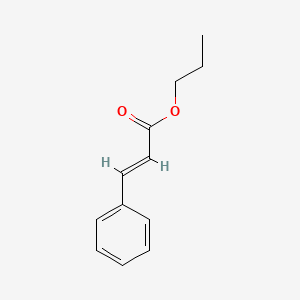
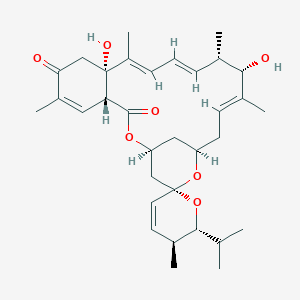

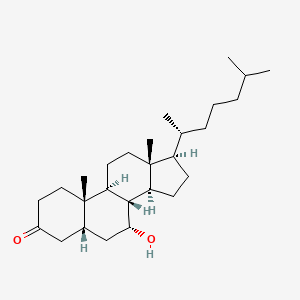
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1239896.png)
